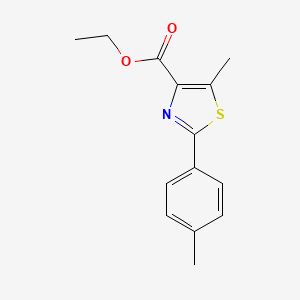

5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester

描述

Structural classification within heterocyclic thiazole derivatives

The structural classification of this compound within the broader family of heterocyclic thiazole derivatives reveals the sophisticated organization and systematic relationships that characterize this important class of compounds. Thiazole derivatives are fundamentally classified as five-membered heterocyclic compounds containing both nitrogen and sulfur atoms within the ring structure, positioning them among the azole family of heterocycles that also includes imidazoles and oxazoles. The specific arrangement of substituents in this compound places it within the category of 2,4,5-trisubstituted thiazoles, which have been recognized as privileged scaffolds in drug design due to their multiple medicinal applications and structural versatility. This classification system enables systematic comparison and analysis of structure-activity relationships across related compounds, facilitating the rational design of new derivatives with enhanced properties.

The thiazole ring system exhibits significant pi-electron delocalization and aromatic character, which distinguishes it from other heterocyclic systems and contributes to its unique chemical properties. Within the thiazole framework, the calculated pi-electron density indicates that the carbon atom at position 5 serves as the primary site for electrophilic substitution, while the carbon-hydrogen bond at position 2 is susceptible to deprotonation, creating distinct reactivity patterns that influence synthetic strategies. The classification of this compound as a carboxylic acid derivative adds another layer of structural complexity, as the ester functionality provides additional sites for chemical modification and influences the overall physicochemical properties of the compound. Contemporary research has demonstrated that the presence of aromatic substituents, such as the para-tolyl group in this compound, can significantly affect the electronic properties and biological activity of thiazole derivatives.

| Structural Feature | Classification Category | Specific Example in Target Compound |

|---|---|---|

| Ring System | Five-membered heterocycle | 1,3-Thiazole core |

| Heteroatoms | Nitrogen and sulfur | N at position 3, S at position 1 |

| Substitution Pattern | 2,4,5-Trisubstituted | 2-p-tolyl, 4-carboxylic acid ethyl ester, 5-methyl |

| Functional Groups | Ester and aromatic | Ethyl ester, para-tolyl |

| Aromatic Character | Planar heterocyclic | Significant pi-electron delocalization |

The systematic classification of thiazole derivatives has evolved considerably since the initial work of Hantzsch and Weber, reflecting advances in structural analysis and synthetic methodology. Modern classification schemes recognize multiple subcategories based on substitution patterns, functional group arrangements, and stereochemical considerations, enabling more precise structure-activity relationship studies. The 2,4,5-trisubstituted thiazole classification encompasses a diverse range of compounds with varying biological activities, from antimicrobial agents to anticancer compounds, highlighting the importance of this structural motif in medicinal chemistry. Research has shown that the specific nature and positioning of substituents can dramatically influence the pharmacological properties of thiazole derivatives, making structural classification an essential tool for drug discovery and development efforts.

The classification system also recognizes the important role of functional group compatibility and synthetic accessibility in determining the practical utility of thiazole derivatives. The ethyl ester moiety in this compound represents a commonly employed protecting group strategy that facilitates synthetic manipulation while providing opportunities for subsequent modification through standard organic chemistry transformations. Advanced classification approaches now incorporate considerations of synthetic feasibility, stability under various conditions, and potential for derivatization, reflecting the practical requirements of modern chemical research and development. The continuing refinement of classification systems for thiazole derivatives supports ongoing efforts to develop new synthetic methodologies and identify novel compounds with enhanced properties for diverse applications in chemistry and related fields.

Historical context of thiazole-based compound development

The historical development of thiazole-based compounds traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who on November 18, 1887, published their seminal paper "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)" that established the foundation for thiazole chemistry. Their groundbreaking research provided the first systematic definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)NS that relate to pyridine in the same manner that thiophene relates to benzene, establishing a conceptual framework that continues to guide thiazole research today. The initial discovery emerged from investigations of thiocyanoacetone reactions, leading to the identification of the first free thiazole compound, 4-methylthiazole, which was obtained through zinc powder distillation reduction of 2-oxy-4-methylthiazole. This historic achievement marked the beginning of extensive research into thiazole chemistry that would eventually encompass thousands of individual compounds and numerous synthetic methodologies.

The early development of thiazole chemistry was marked by significant scientific controversy, particularly the extended polemic between Hantzsch and Russian-born British chemist Joseph Tcherniac that continued for thirty-six years. This historical dispute centered on the proper interpretation of experimental results and the accurate characterization of thiazole derivatives, ultimately contributing to a deeper understanding of the structural and chemical properties of these compounds. The controversy highlighted the challenges inherent in early heterocyclic chemistry research, where limited analytical techniques and competing theoretical frameworks led to conflicting interpretations of experimental data. Despite these challenges, the persistent efforts of researchers during this period established the fundamental principles of thiazole synthesis and reactivity that continue to inform contemporary research approaches.

| Historical Period | Key Development | Primary Contributors | Impact on Field |

|---|---|---|---|

| 1887 | First thiazole discovery | Hantzsch and Weber | Established foundational chemistry |

| 1889 | Structure confirmation | Prop | Validated molecular structure |

| 1892-1928 | Scientific controversy | Hantzsch vs. Tcherniac | Refined understanding of properties |

| 1947 | Cook-Heilbron synthesis | Cook, Heilbron, Levy | Advanced synthetic methodology |

| 1952 | Comprehensive cataloging | Prijs | Documented 2100 thiazole compounds |

The recognition of thiazole derivatives in naturally occurring compounds provided significant impetus for continued research and development efforts throughout the twentieth century. The identification of the thiazole ring as a component of vitamin thiamine (B1) demonstrated the biological importance of these heterocyclic systems and sparked interest in their potential medicinal applications. The discovery of thiazole moieties in other biologically active compounds, including the firefly chemical luciferin and various naturally occurring peptides, further emphasized the significance of this structural motif in biological systems. These findings established thiazole derivatives as important targets for pharmaceutical research and led to the development of numerous synthetic methodologies designed to access diverse thiazole-containing compounds with potential therapeutic applications.

The evolution of synthetic methodologies for thiazole derivatives has reflected broader advances in organic chemistry and analytical techniques throughout the past century. The classic Hantzsch thiazole synthesis, which utilizes the condensation reaction of alpha-haloketones with thioamides or thioureas, remains one of the most important methods for thiazole construction and continues to be widely employed in contemporary research. The development of the Cook-Heilbron synthesis in 1947 provided an alternative approach for accessing 5-aminothiazoles through the reaction of alpha-aminonitriles with carbon disulfide and related reagents, expanding the range of accessible thiazole derivatives. Modern synthetic approaches have incorporated advanced catalytic systems, microwave-assisted reactions, and environmentally friendly methodologies, reflecting contemporary emphasis on sustainable chemistry and improved synthetic efficiency.

The historical progression of thiazole chemistry has culminated in the recognition of these compounds as privileged scaffolds in medicinal chemistry, with numerous thiazole-containing drugs achieving clinical success and commercial significance. The development of this compound and related compounds represents the continuation of this historical trajectory, building upon more than a century of accumulated knowledge and synthetic expertise. Contemporary research efforts continue to explore new synthetic methodologies, investigate structure-activity relationships, and develop novel thiazole derivatives with enhanced properties for diverse applications in chemistry, biology, and medicine. The historical context of thiazole development provides essential perspective for understanding current research directions and anticipating future developments in this important area of heterocyclic chemistry.

属性

IUPAC Name |

ethyl 5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLBRENORBTAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis Overview

The synthesis of 5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester typically involves the reaction of appropriate thiazole precursors with ethyl chloroacetate. This method can yield approximately 85% of the desired product under optimal conditions, requiring careful control of temperature and time to ensure complete conversion of reactants to products.

Detailed Synthesis Method

-

- Thiazole precursors (e.g., 2-p-tolyl-thiazole derivatives)

- Ethyl chloroacetate

- Base (e.g., sodium hydroxide or triethylamine)

-

- Temperature: Moderate (around 50°C to 100°C)

- Solvent: Polar aprotic solvents like DMF or DMSO are often used.

- Time: Several hours to ensure complete reaction.

Purification and Yield

- Purification: The crude product is purified using column chromatography or recrystallization techniques.

- Yield: Typically around 80% to 90% under optimized conditions.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1770676-44-2 |

| Molecular Formula | C14H15NO2S |

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | ethyl 5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |

| Standard InChIKey | UGLBRENORBTAIK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)C)C |

Biological and Pharmacological Activities

Thiazole derivatives, including This compound , have been explored for their diverse pharmacological effects. These compounds are known for their antimicrobial and anticancer activities, making them promising candidates for drug development.

化学反应分析

5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Agricultural Chemicals

Fungicides and Herbicides

The compound is a crucial intermediate in the synthesis of agrochemicals, specifically fungicides and herbicides. Research indicates that it enhances crop protection and yield by targeting specific biological pathways in pests and pathogens. For example, studies have shown that thiazole derivatives exhibit potent antifungal activity against various plant pathogens, thereby improving crop resilience against diseases .

Pharmaceutical Development

Therapeutic Potential

5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester has been investigated for its potential as a pharmaceutical agent. It shows promise in developing treatments for conditions such as inflammation and infections. A study highlighted its effectiveness as an inhibitor of carbonic anhydrase, an enzyme linked to various diseases, including glaucoma and epilepsy. The compound demonstrated significant inhibitory activity with a Ki value of 0.5 μM, suggesting its potential as a therapeutic agent .

Case Study: Anti-inflammatory Activity

In a recent study, thiazole derivatives were evaluated for their anti-inflammatory properties. The results indicated that certain substitutions on the thiazole ring enhanced the anti-inflammatory effects, making them potential candidates for further drug development .

Material Science

Specialty Materials

The unique chemical properties of this compound make it valuable in formulating specialty materials such as polymers and coatings. Its incorporation into polymer matrices has been shown to improve mechanical strength and resistance to environmental degradation .

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Polymers | Mechanical strength, durability | Coatings, construction materials |

| Coatings | Resistance to chemicals and UV light | Protective coatings for surfaces |

Analytical Chemistry

Reference Compound

In analytical chemistry, this compound serves as a standard or reference material for the detection and quantification of similar compounds in complex mixtures. Its stability and well-characterized properties allow researchers to calibrate analytical instruments accurately, facilitating the detection of thiazole derivatives in various samples .

作用机制

The mechanism of action of 5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In the case of its use in medicine, the compound acts as a precursor to cefditoren pivoxil, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. This leads to the disruption of cell wall formation and ultimately bacterial cell death.

相似化合物的比较

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key analogues differ in substituents at the 2-position of the thiazole ring, which critically influence electronic, steric, and solubility properties:

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) improve thermal stability and may alter binding affinities in biological targets .

- Positional isomerism (e.g., p-tolyl vs. m-tolyl) affects steric hindrance and π-π stacking interactions, influencing crystallinity and solubility .

Pharmacological Activity:

- Anti-inflammatory/Analgesic : The parent compound (5-methyl-2-phenylthiazole-4-carboxylic acid ethyl ester) showed efficacy in rat paw edema models, attributed to COX-2 inhibition. The p-tolyl analogue is hypothesized to exhibit enhanced activity due to improved bioavailability .

- Antitubercular: 2-Amino derivatives (e.g., 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester) demonstrated inhibition of dTDP-rhamnose synthesis in M. tuberculosis, highlighting the critical role of the 2-position substituent .

Material Science:

Physicochemical Properties

- Lipophilicity : p-Tolyl and trifluoromethyl derivatives show higher logP values compared to polar substituents (e.g., methoxy), impacting drug-likeness .

- Thermal Stability : Trifluoromethyl and nitro derivatives decompose at higher temperatures (>250°C), making them suitable for high-temperature applications .

生物活性

5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C14H15NO2S

- Molecular Weight : 273.34 g/mol

- IUPAC Name : Ethyl 5-methyl-2-(p-tolyl)thiazole-4-carboxylate

This thiazole derivative features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit notable cytotoxicity against various cancer cell lines. For instance:

- Mechanism of Action : Preliminary studies suggest that compounds in this class may inhibit tubulin polymerization, a critical process in cell division, thereby exerting antiproliferative effects on cancer cells .

- Cytotoxicity Data : In vitro assays have demonstrated that related thiazole compounds can achieve IC50 values ranging from 0.021 to 0.071 μM against melanoma and prostate cancer cell lines .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound has been studied for its ability to modulate inflammatory pathways:

- Inflammatory Cytokines : Compounds similar to 5-Methyl-2-p-tolyl-thiazole have shown efficacy in reducing levels of pro-inflammatory cytokines in various models .

- Histopathological Findings : In animal models, administration of thiazole derivatives has been associated with reduced inflammation and improved tissue morphology in organs such as the liver and pancreas .

Study on Hyperglycemia and Insulin Resistance

A study focusing on a related thiazole derivative demonstrated its protective effects against hyperglycemia and insulin resistance. The findings highlighted the following:

- Animal Model : The study utilized a streptozotocin (STZ)-induced diabetic rat model to evaluate the effects of the thiazole compound.

- Results : The compound significantly lowered serum glucose levels and improved lipid profiles while enhancing antioxidant enzyme activities . Histopathological examinations revealed normalization of pancreatic islet morphology after treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can lead to significant changes in potency:

| Modification | Effect on Activity |

|---|---|

| Replacement of amide with carbonyl linker | Enhanced growth inhibition |

| Substitution at position 4 with bulky aromatic groups | Maintained cytotoxicity while improving selectivity |

常见问题

Q. What are the standard synthetic routes for 5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-halogenated carbonyl compounds. For example, ethyl α-chloroacetoacetate reacts with substituted thioureas to form the thiazole core. Subsequent esterification or substitution at the 2-position with p-tolyl groups is achieved via nucleophilic aromatic substitution or coupling reactions. Structural confirmation relies on elemental analysis, IR spectroscopy (C=O and C-S stretches at ~1700 cm⁻¹ and ~650 cm⁻¹, respectively), and ¹H NMR (e.g., ethyl ester protons at δ 1.2–1.4 ppm and aromatic protons at δ 7.2–7.5 ppm) .

Q. How is the purity and structural integrity of this compound validated?

Purity is assessed via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Structural validation employs:

- Elemental analysis (C, H, N, S within ±0.3% of theoretical values).

- IR spectroscopy to confirm functional groups (e.g., ester C=O).

- ¹H/¹³C NMR to verify substituent positions and integration ratios.

- Mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What strategies optimize the ester group for pharmacological activity without compromising stability?

The ethyl ester moiety can be modified via:

Q. How can computational tools predict the toxicity or bioactivity of derivatives?

Tools like GUSAR (General Unrestricted Structure-Activity Relationships) predict acute toxicity (e.g., LD₅₀) via QSAR models trained on structural descriptors. Molecular docking (AutoDock Vina) assesses binding to targets like cyclooxygenase-2 (COX-2) or thymidylate synthase (TS), prioritizing derivatives with low binding energies (<−8 kcal/mol) .

Q. What analytical challenges arise in characterizing thiazole-ester derivatives, and how are they resolved?

- Regiochemical ambiguity : Differentiate positional isomers (e.g., 4- vs. 5-methyl) using NOESY NMR to confirm spatial proximity of substituents.

- Polymorphism : X-ray crystallography resolves crystal packing effects on solubility.

- Degradation products : HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) identifies hydrolysis byproducts .

Methodological Considerations

Q. How to design a stability study under physiological conditions?

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Photostability : Expose to UV light (320–400 nm) and analyze using TLC for decomposition products.

- Thermal stability : DSC/TGA assesses melting points and decomposition temperatures .

Q. What synthetic routes enable scalable production while minimizing impurities?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by precise control of residence time.

- Catalytic methods : Use Pd/C or CuI for Suzuki-Miyaura coupling to attach p-tolyl groups, achieving >95% yield with <2% residual palladium .

Data Contradictions and Resolutions

- Synthesis yields : Discrepancies in thiourea-based routes (30–70% yields) may stem from solvent polarity (DMF vs. EtOH). Optimization via DoE (Design of Experiments) identifies ideal conditions (e.g., EtOH, 80°C, 12 hours) .

- Biological activity : Inconsistent IC₅₀ values against TS may reflect assay variability (e.g., folate levels in cell media). Standardize protocols using HT-29 or MCF-7 cell lines with controlled folate concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。